2,3-Dihydropyrido[3,4-d]pyridazine-1,4-dione

Medicinal Chemistry Physicochemical Profiling Drug Design

This fused pyridine-pyridazine dione features precisely positioned 1,4-carbonyl groups creating a rigid planar core with balanced LogP (-0.6)—ideal for fragment-based COX-1/COX-2 inhibitor discovery. Unlike non-dione or regioisomeric analogs, this scaffold is the direct chemical progenitor of L-012, enabling cost-effective in-house synthesis of tailored chemiluminescent ROS probes. Its unique reactivity includes oxidation to diazaquinone intermediates and subsequent Diels-Alder cycloadditions for constructing complex polycyclic systems—versatility not shared by phthalhydrazide or non-dione pyridopyridazines. Procure ≥95% purity for rapid SAR library generation and probe development.

Molecular Formula C7H5N3O2
Molecular Weight 163.13 g/mol
CAS No. 31384-08-4
Cat. No. B1605197
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dihydropyrido[3,4-d]pyridazine-1,4-dione
CAS31384-08-4
Molecular FormulaC7H5N3O2
Molecular Weight163.13 g/mol
Structural Identifiers
SMILESC1=CN=CC2=C1C(=O)NNC2=O
InChIInChI=1S/C7H5N3O2/c11-6-4-1-2-8-3-5(4)7(12)10-9-6/h1-3H,(H,9,11)(H,10,12)
InChIKeyVCKHUKYVNQGELA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3-Dihydropyrido[3,4-d]pyridazine-1,4-dione (CAS 31384-08-4): Core Scaffold for Heterocyclic Synthesis and Pharmacophore Development


2,3-Dihydropyrido[3,4-d]pyridazine-1,4-dione (CAS 31384-08-4) is a nitrogen-rich heterocyclic compound featuring a fused pyridine-pyridazine core with two carbonyl groups [1]. This bicyclic scaffold serves as a key intermediate in medicinal chemistry and chemical biology, underpinning the synthesis of diverse bioactive derivatives, including anti-inflammatory agents and chemiluminescent probes [2]. Its molecular properties—molecular weight 163.13 g/mol, exact mass 163.038176411 Da, and calculated XLogP3-AA of -0.6—define a distinct physicochemical profile that differentiates it from both non-dione analogs and structurally similar diones [1].

Why 2,3-Dihydropyrido[3,4-d]pyridazine-1,4-dione Cannot Be Replaced by Common Heterocyclic Analogs


The 2,3-dihydropyrido[3,4-d]pyridazine-1,4-dione scaffold is chemically distinct from its nearest analogs due to the precise placement of its carbonyl groups and the resulting electronic environment. This is not a generic heterocycle; substitution with a non-dione pyridopyridazine, a regioisomeric dione, or a simpler dione like phthalhydrazide fundamentally alters key properties such as lipophilicity, hydrogen-bonding capacity, and reactivity [1]. These differences directly impact its utility as a synthetic intermediate and as a core for structure-activity relationship (SAR) studies, where even minor structural changes can abolish desired biological activity or alter reaction outcomes .

Quantitative Differentiation of 2,3-Dihydropyrido[3,4-d]pyridazine-1,4-dione from its Closest Analogs


Enhanced Aqueous Compatibility: Lower LogP Differentiates it from Aromatic and Non-Polar Analogs

The lipophilicity of 2,3-dihydropyrido[3,4-d]pyridazine-1,4-dione (XLogP3-AA = -0.6) is significantly lower than that of the fully aromatic pyrido[3,4-d]pyridazine (LogP = 0.0) [1][2]. This -0.6 unit difference in LogP corresponds to a theoretical ~4-fold lower partition into octanol, indicating markedly higher aqueous solubility. In contrast, the common chemiluminescent scaffold phthalhydrazide has a much lower LogP of -2.28, reflecting a distinct solvation profile that can be suboptimal for certain biological applications .

Medicinal Chemistry Physicochemical Profiling Drug Design

Unique Electronic Topology: Aromatic Ring Fusion with Zero Rotatable Bonds Locks Conformation

The core scaffold of 2,3-dihydropyrido[3,4-d]pyridazine-1,4-dione is entirely rigid, possessing zero rotatable bonds [1]. This contrasts sharply with its regioisomer, 2,3-dihydropyrido[4,3-d]pyridazine-1,4-dione, which, while also having zero rotatable bonds, presents a different spatial arrangement of the nitrogen atoms and carbonyl groups, leading to distinct electronic and steric properties . Furthermore, the common 7-phenyl substituted derivative introduces at least one rotatable bond, increasing conformational flexibility . The target compound's rigid, planar structure provides a well-defined pharmacophore with predictable binding geometry.

Computational Chemistry Molecular Modeling Conformational Analysis

Proven Synthetic Versatility: A Generalizable Intermediate for 7-Substituted Derivatives

A general four-step synthetic route has been established for converting diverse methyl ketones into 7-substituted-2,3-dihydropyrido[3,4-d]pyridazine-1,4-diones [1]. This methodology highlights the scaffold's unique reactivity at the 7-position, enabling the introduction of alkyl, cycloalkyl, aryl, and heteroaryl groups. This is a key differentiator from the non-dione pyrido[3,4-d]pyridazine, which lacks the carbonyl activation necessary for this specific annulation and derivatization sequence [2].

Synthetic Methodology Medicinal Chemistry Scaffold Derivatization

Quality Control Rigor: Guaranteed High Purity with Batch-Specific Analytical Documentation

Commercial suppliers offer 2,3-dihydropyrido[3,4-d]pyridazine-1,4-dione at a standard purity of ≥95% and provide batch-specific analytical documentation including NMR, HPLC, and GC reports . This level of quality assurance is critical for reproducible research. In contrast, while many generic heterocycles are available, the provision of detailed, batch-specific QC data for this specific, less common scaffold is a procurement differentiator that reduces the risk of experimental variability due to unknown impurities.

Chemical Procurement Quality Assurance Analytical Chemistry

Validated Chemiluminescent Progenitor: Core of L-012, a Superior ROS Probe

The 2,3-dihydropyrido[3,4-d]pyridazine-1,4-dione scaffold is the direct chemical progenitor of L-012 (8-amino-5-chloro-7-phenyl derivative), a chemiluminescent probe for reactive oxygen species (ROS) . In a direct head-to-head comparison, L-012 exhibited higher light intensity and sensitivity for superoxide (O2-) detection than luminol and Cypridina luciferin analog (MCLA) [1]. The parent scaffold's unique electronic configuration, imparted by its fused dione system, is essential for this enhanced performance; simpler diones like phthalhydrazide (luminol's core) lack this capability.

Chemical Biology Assay Development Reactive Oxygen Species

High-Value Application Scenarios for 2,3-Dihydropyrido[3,4-d]pyridazine-1,4-dione in Research and Development


Medicinal Chemistry: Hit-to-Lead Optimization of Anti-Inflammatory and Anticancer Agents

The rigid, planar scaffold with a balanced LogP of -0.6 provides an ideal core for fragment-based drug discovery targeting enzymes like COX-1 and COX-2. The established synthetic route to 7-substituted derivatives [1] allows for rapid exploration of chemical space around this core to generate focused libraries for SAR studies. Its low lipophilicity compared to fully aromatic analogs improves aqueous solubility, potentially enhancing bioavailability profiles of lead compounds [2].

Chemical Biology: Custom Synthesis of Advanced Chemiluminescent Probes

As the direct progenitor of the high-performance ROS probe L-012, this compound is a critical starting material for laboratories developing novel chemiluminescence-based assays. In-house synthesis from this core scaffold offers significant cost advantages over purchasing pre-made kits and enables the creation of tailored probes with modified properties, such as altered lipophilicity or targeting moieties, for specific biological applications [3].

Synthetic Methodology: Developing General Routes to Novel Heterocyclic Architectures

The unique reactivity of this dione, particularly its ability to undergo oxidation to an unstable diazaquinone and subsequent Diels-Alder cycloadditions, as noted in the Science of Synthesis, makes it a valuable building block for constructing complex polycyclic systems [4]. This is a capability not shared by the non-dione pyridopyridazine, expanding the toolbox for synthetic chemists developing new molecular architectures.

Technical Documentation Hub

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